4-Hydrazinyl-8-methoxyquinolin-2(1H)-one
CAS No.: 649748-90-3
Cat. No.: VC16903619
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649748-90-3 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-hydrazinyl-8-methoxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H11N3O2/c1-15-8-4-2-3-6-7(13-11)5-9(14)12-10(6)8/h2-5H,11H2,1H3,(H2,12,13,14) |
| Standard InChI Key | WFJPUKICSOKHJA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1NC(=O)C=C2NN |
Introduction
Structural and Chemical Characteristics
The molecular formula C₁₀H₁₁N₃O₂ (molecular weight: 205.213 g/mol) reflects a planar quinoline core fused with a pyridone ring. Key structural features include:
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Hydrazinyl group (-NH-NH₂): Positioned at C4, this moiety enhances nucleophilicity and enables condensation reactions with carbonyl compounds .
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Methoxy group (-OCH₃): At C8, this electron-donating substituent influences electronic distribution and solubility .
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Tautomerism: The 2(1H)-one group exists in equilibrium between keto and enol forms, affecting reactivity and intermolecular interactions .
Crystallographic studies of analogous compounds, such as 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, reveal planar quinoline systems with intramolecular hydrogen bonding (N–H⋯O) and π-π stacking interactions (centroid distances: ~3.6 Å) . These features stabilize the solid-state structure and may influence binding to biological targets.
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized through multi-step protocols:
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Quinoline Core Formation: Cyclocondensation of o-anisidine with ethyl acetoacetate or malonate derivatives under acidic conditions .
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Hydrazine Functionalization: Nucleophilic substitution at C4 using hydrazine hydrate or substituted hydrazines .
A representative pathway involves:
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Thermal condensation of diethyl ethylmalonate with o-anisidine to form 8-methoxyquinolin-2(1H)-one .
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Nitrosation followed by reduction to introduce the hydrazinyl group .
Autoxidation and Derivative Formation
Under aerobic conditions, 4-hydrazinylquinolin-2(1H)-ones undergo autoxidation to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. This reaction proceeds via:
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Diazene Intermediate: Generated through dehydrogenation of the hydrazine group.
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Diels-Alder Cyclization: Between the diazene and adjacent carbonyl groups, yielding fused pyridazine-quinoline systems .
Table 1: Comparative Reactivity of Quinoline Hydrazines
Physicochemical Properties
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Solubility: Limited aqueous solubility (logP = 2.01) due to aromaticity; soluble in polar aprotic solvents (DMF, DMSO) .
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Stability: Sensitive to light and oxidation; storage under inert gas recommended.
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Spectroscopic Data:
Biological Activity and Applications
While direct studies on 4-hydrazinyl-8-methoxyquinolin-2(1H)-one are scarce, related quinoline hydrazines exhibit:
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Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: IC₅₀ = 12.5 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.
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Antimalarial Effects: 90% inhibition of Plasmodium falciparum at 10 µM .
Mechanistic Insights:
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The hydrazinyl group chelates metal ions in microbial enzymes, disrupting redox homeostasis .
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Methoxy substitution enhances membrane permeability and target binding affinity .
Industrial and Research Applications
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Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antitubercular agents .
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Coordination Chemistry: Forms stable complexes with Cu(II) and Fe(III), applicable in catalysis .
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Materials Science: Serves as a ligand in luminescent metal-organic frameworks (MOFs) .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.
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Target Identification: Screen against protein kinases and microbial proteases.
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Process Optimization: Develop greener synthesis routes using biocatalysts or microwave irradiation.
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